molecular formula C8H7ClF2 B1390683 1-Chloro-2-(1,1-difluoroethyl)benzene CAS No. 1204295-71-5

1-Chloro-2-(1,1-difluoroethyl)benzene

Cat. No.: B1390683
CAS No.: 1204295-71-5
M. Wt: 176.59 g/mol
InChI Key: WCZWZMVKUURTLP-UHFFFAOYSA-N
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Description

1-Chloro-2-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where a chlorine atom and a 1,1-difluoroethyl group are substituted at the 1 and 2 positions, respectively

Preparation Methods

The synthesis of 1-Chloro-2-(1,1-difluoroethyl)benzene typically involves the reaction of benzene derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of 1,1-difluoroethylbenzene using thionyl chloride or phosphorus trichloride under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-2-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of 1,1-difluoroethylbenzene. Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen gas in the presence of catalysts. .

Scientific Research Applications

1-Chloro-2-(1,1-difluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)benzene involves its interaction with various molecular targets. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

1-Chloro-2-(1,1-difluoroethyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-chloro-2-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWZMVKUURTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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